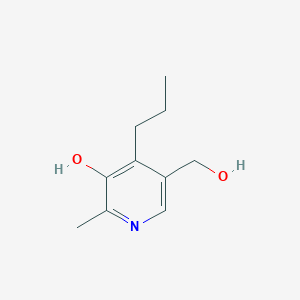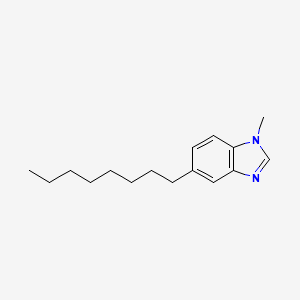![molecular formula C15H11Cl3FNO4 B14537834 1,3,5-Trichloro-2-{3-[(1-fluoropropan-2-yl)oxy]-4-nitrophenoxy}benzene CAS No. 62122-18-3](/img/structure/B14537834.png)
1,3,5-Trichloro-2-{3-[(1-fluoropropan-2-yl)oxy]-4-nitrophenoxy}benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Trichloro-2-{3-[(1-fluoropropan-2-yl)oxy]-4-nitrophenoxy}benzene is a complex organic compound characterized by the presence of multiple halogen atoms and functional groups
Preparation Methods
The synthesis of 1,3,5-Trichloro-2-{3-[(1-fluoropropan-2-yl)oxy]-4-nitrophenoxy}benzene involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,3,5-trichlorobenzene and 3-[(1-fluoropropan-2-yl)oxy]-4-nitrophenol.
Reaction Conditions: The reaction typically requires specific conditions, including the use of solvents, catalysts, and controlled temperatures. For example, the reaction may be carried out in an organic solvent like dichloromethane, with a catalyst such as palladium on carbon, under reflux conditions.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors and automated systems to ensure consistent quality and yield. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product in high purity.
Chemical Reactions Analysis
1,3,5-Trichloro-2-{3-[(1-fluoropropan-2-yl)oxy]-4-nitrophenoxy}benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.
Reduction Reactions: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation reactions, where the fluoropropyl group is oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Scientific Research Applications
1,3,5-Trichloro-2-{3-[(1-fluoropropan-2-yl)oxy]-4-nitrophenoxy}benzene has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential interactions with biological molecules, such as proteins and enzymes. It may serve as a probe to investigate biochemical pathways.
Medicine: The compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In industrial applications, the compound is used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1,3,5-Trichloro-2-{3-[(1-fluoropropan-2-yl)oxy]-4-nitrophenoxy}benzene involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in these interactions are studied to understand the compound’s effects at the molecular level.
Comparison with Similar Compounds
1,3,5-Trichloro-2-{3-[(1-fluoropropan-2-yl)oxy]-4-nitrophenoxy}benzene can be compared with other similar compounds, such as:
1,3,5-Trichloro-2-{3-[(1-chloropropan-2-yl)oxy]-4-nitrophenoxy}benzene: This compound has a similar structure but with a chlorine atom instead of a fluorine atom. The presence of fluorine in the original compound may impart different chemical and biological properties.
1,3,5-Trichloro-2-{3-[(1-bromopropan-2-yl)oxy]-4-nitrophenoxy}benzene: This compound has a bromine atom instead of a fluorine atom. Bromine’s larger atomic size and different electronegativity may affect the compound’s reactivity and interactions.
1,3,5-Trichloro-2-{3-[(1-methylpropan-2-yl)oxy]-4-nitrophenoxy}benzene: This compound has a methyl group instead of a fluorine atom. The absence of a halogen atom may result in different chemical behavior and biological activity.
Properties
CAS No. |
62122-18-3 |
|---|---|
Molecular Formula |
C15H11Cl3FNO4 |
Molecular Weight |
394.6 g/mol |
IUPAC Name |
1,3,5-trichloro-2-[3-(1-fluoropropan-2-yloxy)-4-nitrophenoxy]benzene |
InChI |
InChI=1S/C15H11Cl3FNO4/c1-8(7-19)23-14-6-10(2-3-13(14)20(21)22)24-15-11(17)4-9(16)5-12(15)18/h2-6,8H,7H2,1H3 |
InChI Key |
GHRMEMPXOUHKHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CF)OC1=C(C=CC(=C1)OC2=C(C=C(C=C2Cl)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


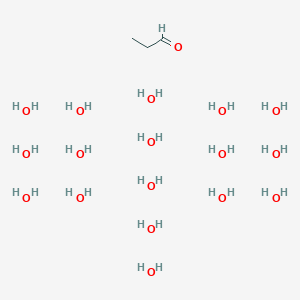
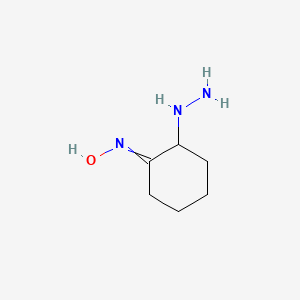
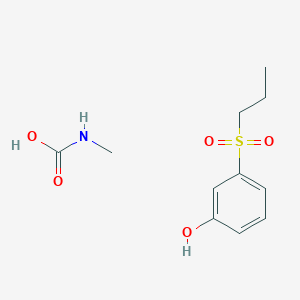
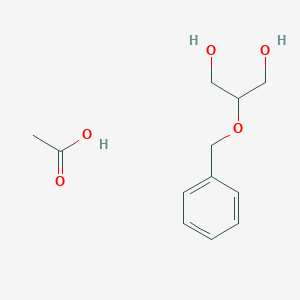

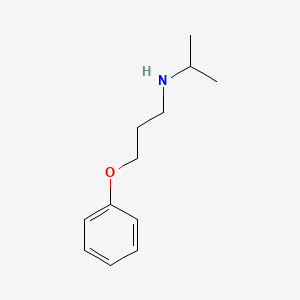
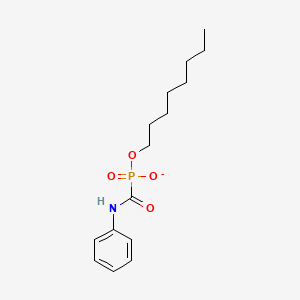
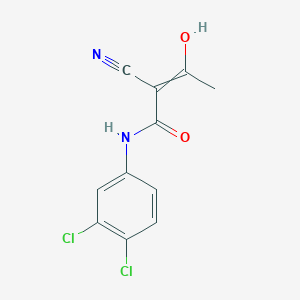
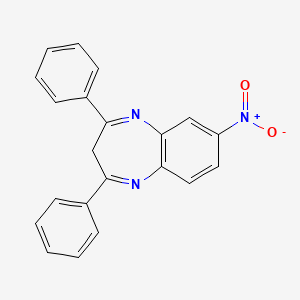
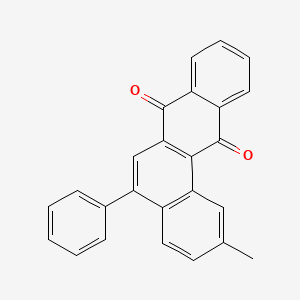
![2-[3-(4-Methoxyphenyl)-1H-pyrazol-1-yl]pyridine](/img/structure/B14537831.png)
arsanium perchlorate](/img/structure/B14537841.png)
